![molecular formula CH5N3O2 B1595866 N-hydroxy-1-hydrazinecarboxamide CAS No. 21520-79-6](/img/structure/B1595866.png)
N-hydroxy-1-hydrazinecarboxamide
Overview
Description
“N-hydroxy-1-hydrazinecarboxamide” is a compound with the molecular formula CH5N3O2 . It is also known by other names such as “N-hydroxyhydrazinecarboxamide”, “1-amino-3-hydroxyurea”, and "hydroxyhydrazinecarboxamide" . The molecular weight of this compound is 91.07 g/mol .
Molecular Structure Analysis
The molecular structure of “N-hydroxy-1-hydrazinecarboxamide” includes a carbonyl group (C=O), two nitrogen atoms (N), and a hydroxyl group (OH) . The InChI string representation of the molecule isInChI=1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5)
. Physical And Chemical Properties Analysis
“N-hydroxy-1-hydrazinecarboxamide” has a molecular weight of 91.07 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 91.038176411 g/mol . The topological polar surface area of the compound is 87.4 Ų .Scientific Research Applications
Organic Synthesis
NHH holds significant importance and versatility in the fields of organic synthesis . It serves as a crucial intermediate for the synthesis of diverse organic compounds .
Drug Discovery
In the realm of medicinal chemistry and drug discovery, NHH stands as a vital tool due to its ability to generate a diverse array of derivatives and its versatility in synthesizing bioactive compounds .
Production of Bioactive Compounds
NHH acts as a valuable starting material for the production of various bioactive compounds . Its potential as a starting material for bioactive compound synthesis has been widely acknowledged .
Synthesis of Drugs
NHH finds extensive usage in the synthesis of drugs . Notably, it has been employed in the synthesis of various drugs, including anti-cancer, anti-inflammatory, antibacterial, and antifungal agents .
Agrochemical Development
NHH plays a significant role in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides .
Production of Fine Chemicals
The wide-ranging applications of NHH encompass the production of fine chemicals .
Proteomics Research
NHH is used as a biochemical for proteomics research .
Genomics Research
NHH is also used in genomics research , providing valuable insights into the genetic makeup of organisms.
Mechanism of Action
Target of Action
N-Hydroxy-1-hydrazinecarboxamide (NHH) is a versatile compound that plays a significant role in the fields of organic synthesis and drug discovery . It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .
Mode of Action
This property allows NHH to interact with its targets and induce changes that lead to the production of various bioactive compounds .
Biochemical Pathways
NHH affects multiple biochemical pathways due to its versatility in synthesizing bioactive compounds . It has been employed in the synthesis of various drugs, including anti-cancer, anti-inflammatory, antibacterial, and antifungal agents . Moreover, it plays a significant role in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides . The exact biochemical pathways affected by NHH and their downstream effects are subject to the specific derivatives synthesized.
Pharmacokinetics
It has demonstrated the ability to increase the production of certain drug-metabolizing enzymes, thereby enhancing the efficacy of drugs This suggests that NHH may have favorable pharmacokinetic properties that enhance its bioavailability
Result of Action
Animal studies have indicated that NHH exhibits inhibitory effects on cancer cell growth, reduces inflammation, and enhances the production of specific proteins involved in cell signaling pathways . These results suggest that NHH has a broad range of molecular and cellular effects, which are likely dependent on the specific bioactive compounds synthesized from NHH.
properties
IUPAC Name |
1-amino-3-hydroxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRHKPRBIKMGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(NN)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300392 | |
Record name | N-hydroxy-1-hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-1-hydrazinecarboxamide | |
CAS RN |
21520-79-6 | |
Record name | Hydrazinecarboxamide, N-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-hydroxy-1-hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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